molecular formula C15H21ClN2O B8541561 1-Benzyl-4-(4-chlorobutyryl)piperazine CAS No. 83502-56-1

1-Benzyl-4-(4-chlorobutyryl)piperazine

Cat. No. B8541561
CAS RN: 83502-56-1
M. Wt: 280.79 g/mol
InChI Key: XEQUXWHVKDWHQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US04337250

Procedure details

N-Benzylpiperazine (1.0 g, 5.7 mmole) and triethylamine (1.17 ml, 8.5 mmole) were combined in 20 ml of methylene chloride. 4-Chlorovaleryl chloride (0.945 ml, 8.5 mmole) in 10 ml of methylene chloride was added dropwise over 20 minutes and the reaction mixture stirred for 16 hours at room temperature. Water (20 ml) was then added and the organic layer dried (anhydrous magnesium sulfate) and evaporated in vacuo to a gum. The gum was chromatographed on silica gel with ethyl acetate as eluant and tlc monitoring. Clean product fractions were combined and evaporated to yield the title product as a gum [920 mg, Rf 0.5 (ethyl acetate)].
Quantity
1 g
Type
reactant
Reaction Step One
Quantity
1.17 mL
Type
reactant
Reaction Step Two
Quantity
0.945 mL
Type
reactant
Reaction Step Three
Quantity
10 mL
Type
solvent
Reaction Step Three
Name
Quantity
20 mL
Type
reactant
Reaction Step Four
Quantity
20 mL
Type
solvent
Reaction Step Five

Identifiers

REACTION_CXSMILES
[CH2:1]([N:8]1[CH2:13][CH2:12][NH:11][CH2:10][CH2:9]1)[C:2]1[CH:7]=[CH:6][CH:5]=[CH:4][CH:3]=1.C(N(CC)CC)C.[Cl:21][CH:22](C)[CH2:23][CH2:24][C:25](Cl)=[O:26].O>C(Cl)Cl>[CH2:1]([N:8]1[CH2:13][CH2:12][N:11]([C:25](=[O:26])[CH2:24][CH2:23][CH2:22][Cl:21])[CH2:10][CH2:9]1)[C:2]1[CH:3]=[CH:4][CH:5]=[CH:6][CH:7]=1

Inputs

Step One
Name
Quantity
1 g
Type
reactant
Smiles
C(C1=CC=CC=C1)N1CCNCC1
Step Two
Name
Quantity
1.17 mL
Type
reactant
Smiles
C(C)N(CC)CC
Step Three
Name
Quantity
0.945 mL
Type
reactant
Smiles
ClC(CCC(=O)Cl)C
Name
Quantity
10 mL
Type
solvent
Smiles
C(Cl)Cl
Step Four
Name
Quantity
20 mL
Type
reactant
Smiles
O
Step Five
Name
Quantity
20 mL
Type
solvent
Smiles
C(Cl)Cl

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
the reaction mixture stirred for 16 hours at room temperature
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the organic layer dried (anhydrous magnesium sulfate)
CUSTOM
Type
CUSTOM
Details
evaporated in vacuo to a gum
CUSTOM
Type
CUSTOM
Details
The gum was chromatographed on silica gel with ethyl acetate as eluant
CUSTOM
Type
CUSTOM
Details
evaporated

Outcomes

Product
Details
Reaction Time
16 h
Name
Type
product
Smiles
C(C1=CC=CC=C1)N1CCN(CC1)C(CCCCl)=O
Measurements
Type Value Analysis
AMOUNT: MASS 920 mg
YIELD: CALCULATEDPERCENTYIELD 57.5%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.